molecular formula C21H16N4O6S B11499474 1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethyl)-1H-indole

1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethyl)-1H-indole

Cat. No.: B11499474
M. Wt: 452.4 g/mol
InChI Key: WLXICSFXYUSEFJ-UHFFFAOYSA-N
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Description

  • Starting material: 4,6-dinitroindole
  • Reaction: Electrophilic aromatic substitution to introduce the sulfonyl group at position 1.
  • Reagents: 4-methylbenzenesulfonyl chloride, a base (e.g., pyridine)
  • Conditions: Room temperature, inert atmosphere.
  • Step 3: Attachment of Pyridine Moiety

    • Starting material: 1-(4-methylbenzenesulfonyl)-4,6-dinitroindole
    • Reaction: Nucleophilic substitution to attach the pyridine moiety at position 3.
    • Reagents: Pyridine-3-methyl bromide, a base (e.g., potassium carbonate)
    • Conditions: Elevated temperature, solvent (e.g., DMF).
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the sulfonyl and nitro groups through electrophilic aromatic substitution reactions. The pyridine moiety can be attached via a nucleophilic substitution reaction.

    • Step 1: Synthesis of Indole Core

      • Starting material: Indole
      • Reaction: Electrophilic aromatic substitution to introduce nitro groups at positions 4 and 6.
      • Reagents: Nitric acid, sulfuric acid
      • Conditions: Controlled temperature to avoid over-nitration.

    Chemical Reactions Analysis

    Types of Reactions

    1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:

      Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

      Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

      Substitution: The sulfonyl group can be substituted with other electrophiles under appropriate conditions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

      Substitution: Various electrophiles (e.g., alkyl halides), bases (e.g., sodium hydroxide)

    Major Products

      Oxidation: Formation of nitroso derivatives

      Reduction: Formation of amine derivatives

      Substitution: Formation of substituted sulfonyl derivatives

    Scientific Research Applications

    1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE has several scientific research applications:

      Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.

      Materials Science: Use in the development of novel materials with unique electronic or optical properties.

      Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

      Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.

    Mechanism of Action

    The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the indole and pyridine moieties can engage in π-π stacking and hydrophobic interactions.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE is unique due to the combination of sulfonyl, nitro, and pyridine groups attached to an indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

    Properties

    Molecular Formula

    C21H16N4O6S

    Molecular Weight

    452.4 g/mol

    IUPAC Name

    1-(4-methylphenyl)sulfonyl-4,6-dinitro-3-(pyridin-3-ylmethyl)indole

    InChI

    InChI=1S/C21H16N4O6S/c1-14-4-6-18(7-5-14)32(30,31)23-13-16(9-15-3-2-8-22-12-15)21-19(23)10-17(24(26)27)11-20(21)25(28)29/h2-8,10-13H,9H2,1H3

    InChI Key

    WLXICSFXYUSEFJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])CC4=CN=CC=C4

    Origin of Product

    United States

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